molecular formula C11H10O4 B13539862 Methyl 5-methoxybenzofuran-3-carboxylate

Methyl 5-methoxybenzofuran-3-carboxylate

Cat. No.: B13539862
M. Wt: 206.19 g/mol
InChI Key: KCGIDMOMUVUMJP-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 5-position and a carboxylate ester group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methoxybenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate
  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate

Uniqueness

Methyl 5-methoxybenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the carboxylate ester at the 3-position allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-10-8(5-7)9(6-15-10)11(12)14-2/h3-6H,1-2H3

InChI Key

KCGIDMOMUVUMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)OC

Origin of Product

United States

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